

Performance characteristics of Darunavir-d9 in different mass spectrometers

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Compound of Interest

Compound Name: Darunavir-d9

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An Objective Comparison of **Darunavir-d9** Performance in Mass Spectrometry for Pharmaceutical Analysis

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Darunavir, the choice of an appropriate internal standard and mass spectrometry platform is critical for achieving accurate and reproducible results.

Darunavir-d9, a stable isotope-labeled (SIL) analog of Darunavir, is frequently employed as an internal standard to correct for variability during sample preparation and analysis. This guide provides a comparative overview of its performance characteristics across different mass spectrometry systems, supported by experimental data from published literature.

The Role of Darunavir-d9 in Quantitative Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an ideal internal standard (IS) should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, but be clearly distinguishable by mass. **Darunavir-d9** meets these criteria, as it is chemically identical to Darunavir but has nine deuterium atoms, increasing its mass. This mass shift allows the mass spectrometer to detect and quantify both compounds simultaneously. The use of a SIL-IS like **Darunavir-d9** is considered the gold standard as it effectively compensates for matrix effects and variations in instrument response, leading to high precision and accuracy.

Performance Characteristics on Triple Quadrupole Mass Spectrometers

Triple quadrupole (QqQ) mass spectrometers are the workhorses of quantitative bioanalysis, primarily due to their high sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode. Several validated LC-MS/MS methods for Darunavir quantification using **Darunavir-d9** have been reported on various QqQ platforms.

One study details a UPLC-MS/MS method on an Acquity UPLC BEH C18 column coupled to a triple quadrupole mass spectrometer.^[1] The MRM transitions monitored were m/z 548.1 \rightarrow 392.0 for Darunavir and m/z 557.1 \rightarrow 401.0 for **Darunavir-d9**.^[1] This method demonstrated excellent linearity over a concentration range of 1.0-5000 ng/mL.^[1] Similarly, another method for quantifying Darunavir and Etravirine in peripheral blood mononuclear cells used **Darunavir-d9** as the internal standard, highlighting its utility in complex biological matrices.^[2]

Below is a summary of performance data from studies utilizing **Darunavir-d9** or other internal standards on triple quadrupole instruments.

Table 1: Performance Characteristics of Darunavir Assays on Triple Quadrupole MS

Parameter	Method 1 (IS: Darunavir-d9) [1]	Method 2 (IS: Verapamil)[3] [4]	Method 3 (IS: Carbamazepine)[5]	Method 4 (IS: Deuterated Analogs)[6]
Mass Spectrometer	Triple Quadrupole	UPLC-MS/MS	LC-MS/MS	UPLC-MS/MS
Linearity Range	1.0 - 5000 ng/mL	10 - 2000 ng/mL	50.14 - 2007.43 ng/mL	5.0 - 5000 ng/mL
LLOQ	1.0 ng/mL	10 ng/mL	50.14 ng/mL	5.0 ng/mL
Intra-day Precision (%CV)	Not specified	0.5% - 3.5%	< 6.7%	1.68% - 5.66% (for curve)
Inter-day Precision (%CV)	Not specified	0.9% - 3.3%	< 6.7%	0.8% - 7.3% (across QCs)
Accuracy	Not specified	99.74% - 100.61%	100.7% - 105.6%	91.3% - 104.4%
Mean Recovery	100.8% (Darunavir)	> 95%	Not specified	97.73% - 102.30%

As shown, methods employing the SIL-IS (**Darunavir-d9**) can achieve a lower limit of quantitation (LLOQ), indicating higher sensitivity. While methods using other internal standards like Verapamil or Carbamazepine also provide acceptable performance, they may be more susceptible to differential matrix effects.[3][4][5]

Performance on High-Resolution Mass Spectrometers (HRMS)

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, offer an alternative to triple quadrupoles. Instead of MRM, they perform full-scan acquisitions with high mass accuracy and resolution, which can enhance selectivity and allow for retrospective data analysis.

A study utilizing a Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer for the qualitative detection of 15 antiretroviral agents, including Darunavir, demonstrated a limit of identification

of 10 ng/mL.[7] While this study was qualitative, it highlights the capability of HRMS to detect low concentrations of the analyte in a complex mixture. The high resolving power (up to 100,000) helps to differentiate the analyte from background interferences, minimizing the need for extensive chromatographic separation.[7]

Table 2: Comparison of Mass Spectrometer Types for Darunavir Analysis

Feature	Triple Quadrupole (QqQ)	High-Resolution MS (e.g., Orbitrap, Q-TOF)
Primary Mode	Multiple Reaction Monitoring (MRM)	Full Scan with High Mass Accuracy
Selectivity	High (based on precursor/product ions)	Very High (based on accurate mass)
Sensitivity	Excellent, typically sub-ng/mL LLOQs[1]	Good, with reported limits of 10 ng/mL[7]
Quantitative Performance	Gold standard for targeted quantification	Increasingly used for quantification, can be comparable to QqQ
Data Analysis	Targeted, pre-defined transitions	Untargeted, allows for retrospective analysis of other compounds
Robustness	Highly robust and established for routine analysis	Robust, though may require more specialized expertise

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline typical protocols for the analysis of Darunavir using **Darunavir-d9** as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

- To a 50 µL aliquot of human plasma, add 50 µL of the internal standard working solution (**Darunavir-d9**).[1]

- Vortex the mixture for 30 seconds.
- Add 1 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.[\[1\]](#)
- Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions

- System: UPLC (e.g., Waters Acquity)[\[1\]](#)
- Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[\[1\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile[\[4\]](#)
- Flow Rate: 0.12 - 0.7 mL/min[\[4\]](#)[\[5\]](#)
- Gradient: A gradient elution is typically used to ensure separation from endogenous plasma components.
- Injection Volume: 10 µL[\[3\]](#)

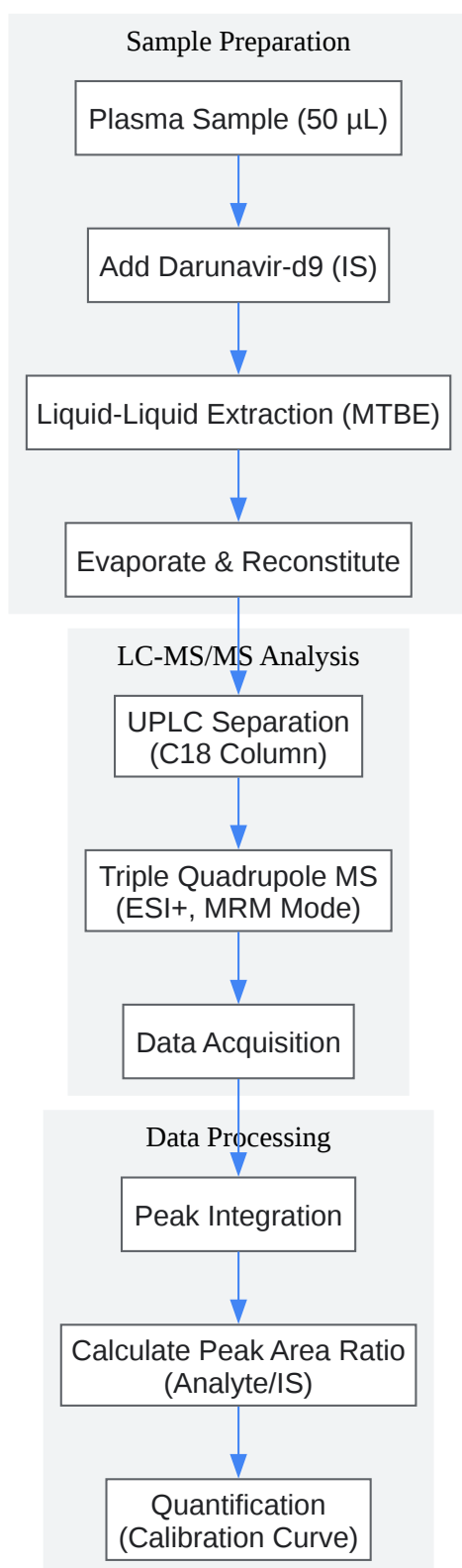
Mass Spectrometer Settings (Triple Quadrupole)

- Ionization Mode: Electrospray Ionization (ESI), Positive[\[1\]](#)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Darunavir: m/z 548.1 → 392.0[\[1\]](#)
 - **Darunavir-d9**: m/z 557.1 → 401.0[\[1\]](#)

- Collision Gas: Argon
- Dwell Time: 200 ms^[1]

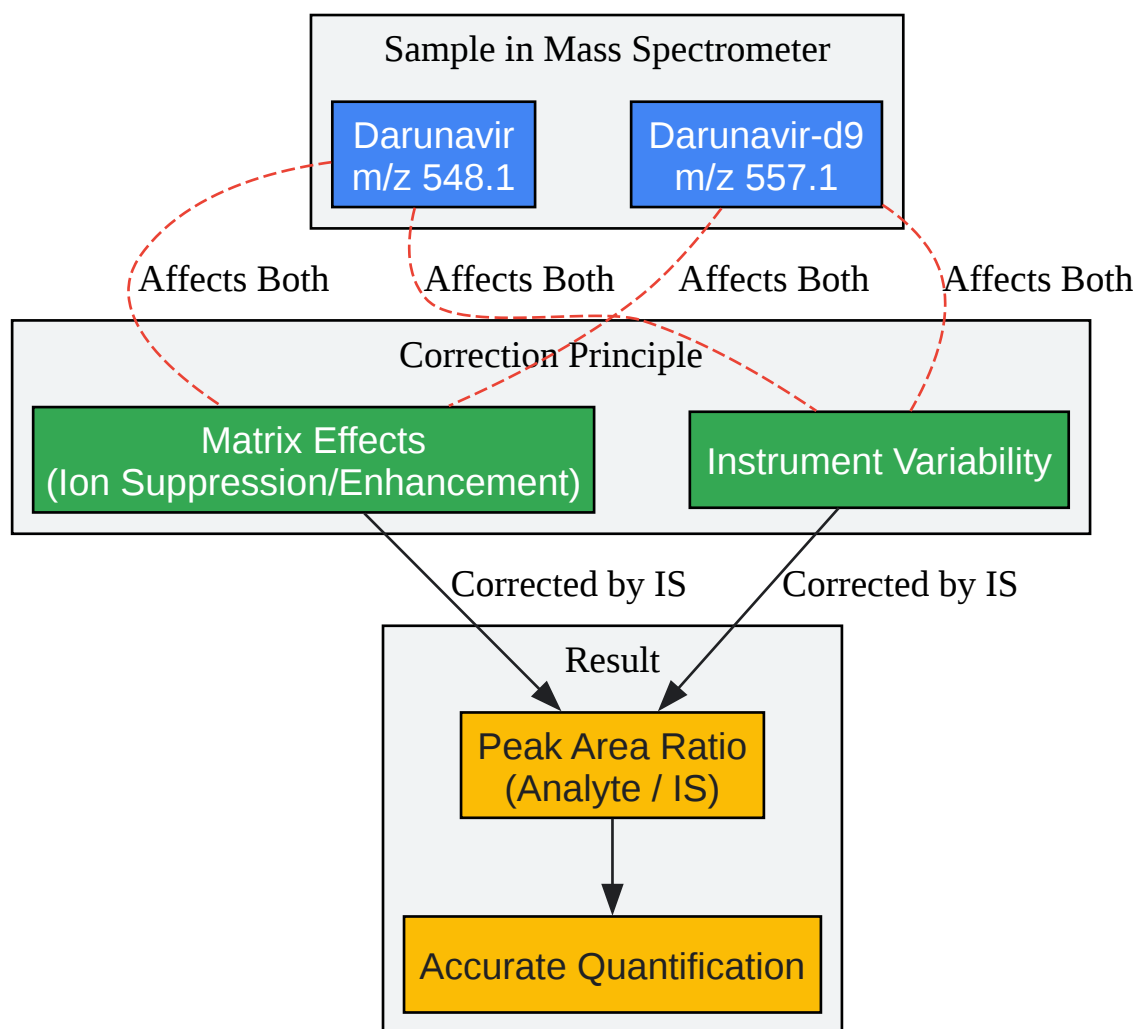
Visualizing the Workflow and Concepts

Diagrams created using Graphviz illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.



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Caption: General workflow for the bioanalysis of Darunavir using LC-MS/MS.



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